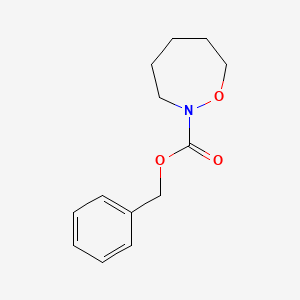
3-bromocyclopent-1-ene-1-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Bromocyclopent-1-ene-1-carbonitrile (3-BC) is an organic compound containing a carbonitrile group and a bromine atom. It is an important synthetic intermediate in organic synthesis and has a wide range of applications in organic chemistry, including the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. 3-BC is a versatile synthetic intermediate due to its ability to undergo a variety of chemical reactions, such as Diels-Alder reactions and Wittig reactions.
科学的研究の応用
3-bromocyclopent-1-ene-1-carbonitrile has been used in a variety of scientific research applications, including the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. In addition, 3-bromocyclopent-1-ene-1-carbonitrile has been used in the synthesis of a variety of polymers and in the preparation of catalysts for organic reactions. 3-bromocyclopent-1-ene-1-carbonitrile has also been used in the synthesis of a variety of organometallic compounds, such as organoboron compounds, organosilicon compounds, and organophosphorus compounds.
作用機序
3-bromocyclopent-1-ene-1-carbonitrile is a versatile synthetic intermediate due to its ability to undergo a variety of chemical reactions, such as Diels-Alder reactions and Wittig reactions. In Diels-Alder reactions, 3-bromocyclopent-1-ene-1-carbonitrile reacts with an alkene to form a cyclohexene ring. In Wittig reactions, 3-bromocyclopent-1-ene-1-carbonitrile reacts with an alkyl halide to form an alkene.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-bromocyclopent-1-ene-1-carbonitrile have not been studied in detail. However, 3-bromocyclopent-1-ene-1-carbonitrile is not known to be toxic or to have any adverse effects on humans or other organisms.
実験室実験の利点と制限
The advantages of using 3-bromocyclopent-1-ene-1-carbonitrile in laboratory experiments include its availability, low cost, and versatility. It is also easy to store and handle. The main limitation of 3-bromocyclopent-1-ene-1-carbonitrile is that it is a flammable compound, so it must be handled with caution.
将来の方向性
Future research on 3-bromocyclopent-1-ene-1-carbonitrile could focus on its use in the synthesis of novel pharmaceuticals, agrochemicals, and other organic compounds. Additionally, research could focus on the development of new synthetic methods using 3-bromocyclopent-1-ene-1-carbonitrile. Further research could also focus on the biochemical and physiological effects of 3-bromocyclopent-1-ene-1-carbonitrile and its potential use as a therapeutic agent. Finally, research could focus on the development of new applications for 3-bromocyclopent-1-ene-1-carbonitrile, such as in the synthesis of polymers or organometallic compounds.
合成法
3-bromocyclopent-1-ene-1-carbonitrile can be synthesized in a number of ways, including the reaction of 1-bromo-3-chlorocyclopent-1-ene with sodium cyanide in an aqueous solution. This reaction produces 3-bromocyclopent-1-ene-1-carbonitrile and sodium chloride as byproducts. Another method of synthesis is the reaction of 1-bromo-3-chlorocyclopent-1-ene with sodium nitrite in an aqueous solution. This reaction produces 3-bromocyclopent-1-ene-1-carbonitrile and sodium chloride as byproducts.
特性
| { "Design of the Synthesis Pathway": "The synthesis of 3-bromocyclopent-1-ene-1-carbonitrile can be achieved through a multi-step process involving the conversion of a starting material to the desired product.", "Starting Materials": [ "Cyclopentadiene", "Bromine", "Sodium cyanide", "Sulfuric acid", "Sodium hydroxide", "Acetone", "Methanol" ], "Reaction": [ "Step 1: Cyclopentadiene is reacted with bromine in the presence of sulfuric acid to form 3-bromocyclopentene.", "Step 2: 3-bromocyclopentene is then reacted with sodium cyanide in the presence of sodium hydroxide to form 3-bromocyclopent-1-ene-1-carbonitrile.", "Step 3: The product is purified by recrystallization from a mixture of acetone and methanol." ] } | |
CAS番号 |
74201-92-6 |
分子式 |
C6H6BrN |
分子量 |
172 |
純度 |
95 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



